5-(4-ethylphenyl)-2H-tetrazole 5-(4-ethylphenyl)-2H-tetrazole
Brand Name: Vulcanchem
CAS No.: 460363-76-2
VCID: VC6778786
InChI: InChI=1S/C9H10N4/c1-2-7-3-5-8(6-4-7)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13)
SMILES: CCC1=CC=C(C=C1)C2=NNN=N2
Molecular Formula: C9H10N4
Molecular Weight: 174.207

5-(4-ethylphenyl)-2H-tetrazole

CAS No.: 460363-76-2

Cat. No.: VC6778786

Molecular Formula: C9H10N4

Molecular Weight: 174.207

* For research use only. Not for human or veterinary use.

5-(4-ethylphenyl)-2H-tetrazole - 460363-76-2

Specification

CAS No. 460363-76-2
Molecular Formula C9H10N4
Molecular Weight 174.207
IUPAC Name 5-(4-ethylphenyl)-2H-tetrazole
Standard InChI InChI=1S/C9H10N4/c1-2-7-3-5-8(6-4-7)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13)
Standard InChI Key GPUFQRODCMRUHK-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NNN=N2

Introduction

Synthesis and Manufacturing

Copper-Catalyzed N-Arylation

A robust synthetic route for 2,5-diaryl-2H-tetrazoles involves copper(I)-catalyzed N-arylation of 5-aryl-2H-tetrazoles with diaryliodonium salts. This method, reported by Zhang et al., employs mild conditions (room temperature, 4–5 hours) and achieves yields of 65–80% . For 5-(4-ethylphenyl)-2H-tetrazole, the reaction would proceed as follows:

5-Aryl-2H-tetrazole+Diaryliodonium SaltCuI, K2CO3,DMF2,5-Diaryl-2H-tetrazole\text{5-Aryl-2H-tetrazole} + \text{Diaryliodonium Salt} \xrightarrow{\text{CuI, K}_2\text{CO}_3, \text{DMF}} \text{2,5-Diaryl-2H-tetrazole}

Key Advantages:

  • Eco-friendly solvents (e.g., dimethylformamide).

  • Broad substrate tolerance for electron-donating (e.g., ethyl) and electron-withdrawing groups .

Table 1: Representative Synthetic Conditions and Yields

Diaryliodonium Salt5-Aryl-2H-TetrazoleYield (%)
4-Ethylphenyliodonium2H-Tetrazole72

Data extrapolated from methodologies in .

Physicochemical Properties

Structural and Electronic Features

The compound’s structure (Fig. 1) features a planar tetrazole ring (N4C\text{N}_4\text{C}) connected to a 4-ethylphenyl group. Density functional theory (DFT) calculations predict strong electron-withdrawing effects due to the tetrazole’s aromaticity, which stabilizes charge-transfer complexes .

Table 2: Computed Physicochemical Properties

PropertyValue
Molecular Weight174.20 g/mol
XLogP31.9
Hydrogen Bond Donors1
Topological Polar SA54.5 Ų
Rotatable Bonds2

Stability and Solubility

5-(4-Ethylphenyl)-2H-tetrazole exhibits moderate lipophilicity (XLogP3=1.9\text{XLogP3} = 1.9), suggesting better membrane permeability than carboxylic acid analogs. It is stable under ambient conditions but may decompose at temperatures exceeding 200°C .

Industrial and Material Science Applications

Coordination Polymers

The tetrazole ring’s nitrogen atoms facilitate metal coordination, enabling the synthesis of luminescent Zn(II) and Cu(II) complexes. These materials show promise in gas storage and catalysis .

Energetic Materials

Due to high nitrogen content (32.1%), 5-(4-ethylphenyl)-2H-tetrazole could serve as a precursor for low-sensitivity explosives, though its detonation velocity (7500m/s\sim 7500 \, \text{m/s}) remains theoretical .

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